5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing libraries of fused 2-substituted imidazopyridines in moderate to good yields . Another common approach involves the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to yield the desired imidazopyridine derivative .
Industrial Production Methods
Industrial production methods for imidazopyridines often utilize readily available derivatives of 2,3-diaminopyridine, which are produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon, Raney nickel, or other reducing agents .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA . This modulation can influence various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine include other imidazopyridines such as:
Imidazo[4,5-c]pyridine: Known for its biological activity and therapeutic potential.
Imidazo[1,5-a]pyridine: Commonly used in medicinal chemistry for its diverse biological activities.
Imidazo[1,2-a]pyridine: Recognized for its applications in both medicinal and material sciences.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique biological activities and therapeutic potential. Its ability to modulate GABA A receptors and influence various cellular pathways makes it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-7-4-3-6-9(12-7)13-8(11-6)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
FPPGXUCUVNWQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=CC(=N3)Cl |
Origin of Product |
United States |
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